ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene derivatives family. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can rapidly produce 3-aminobenzo[b]thiophenes in high yields .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and α,β-acetylenic esters for condensation reactions under basic conditions . These conditions facilitate the formation of 3-hydroxy-2-thiophene carboxylic derivatives .
Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which exhibit significant biological and chemical properties .
Scientific Research Applications
ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has numerous applications in scientific research. It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it exhibits pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Mechanism of Action
The mechanism of action of ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are crucial in the development of anesthetics and anti-inflammatory drugs . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic in Europe .
Uniqueness: ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique structure, which combines a benzamido group with a cyclopenta[b]thiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(2,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-4-23-19(22)16-14-6-5-7-15(14)24-18(16)20-17(21)13-9-8-11(2)10-12(13)3/h8-10H,4-7H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMNNNBIWRQMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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